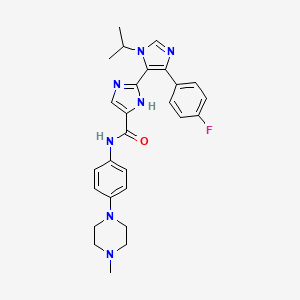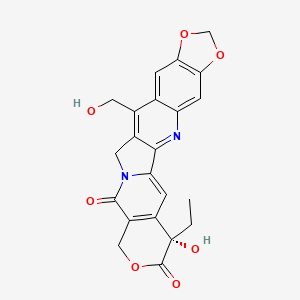
7-Hydroxymethyl-10,11-MDCPT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxymethyl-10,11-MDCPT is a chemical compound known for its application as a payload in antibody-drug conjugates (ADCs). It is a derivative of camptothecin, a well-known cytotoxic agent used in cancer therapy. The compound has a molecular formula of C₂₂H₁₈N₂O₇ and a molecular weight of 422.39 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxymethyl-10,11-MDCPT involves multiple steps, starting from camptothecin. The hydroxymethyl group is introduced at the 7th position of the camptothecin molecule through a series of chemical reactions, including oxidation and reduction steps. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxymethyl-10,11-MDCPT undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form different hydroxyl derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, and substituted analogs. These derivatives can have different biological activities and applications .
Applications De Recherche Scientifique
7-Hydroxymethyl-10,11-MDCPT has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent, particularly in the development of ADCs. It has shown promising results in preclinical studies for targeting specific cancer cells.
Industry: Utilized in the production of ADCs and other pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 7-Hydroxymethyl-10,11-MDCPT involves its interaction with topoisomerase I, an enzyme crucial for DNA replication. The compound stabilizes the cleavable complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to DNA damage and ultimately cell death. The molecular targets include the DNA-topoisomerase I complex, and the pathways involved are related to DNA damage response and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Camptothecin: The parent compound of 7-Hydroxymethyl-10,11-MDCPT, known for its potent anticancer activity.
Topotecan: A camptothecin analog used in cancer therapy.
Irinotecan: Another camptothecin derivative used as a chemotherapeutic agent.
Uniqueness
This compound is unique due to its hydroxymethyl group at the 7th position, which enhances its solubility and stability compared to other camptothecin derivatives. This modification also allows for its use as a payload in ADCs, providing targeted delivery of the cytotoxic agent to cancer cells .
Propriétés
Formule moléculaire |
C22H18N2O7 |
|---|---|
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
(5S)-5-ethyl-5-hydroxy-14-(hydroxymethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |
InChI |
InChI=1S/C22H18N2O7/c1-2-22(28)14-4-16-19-11(6-24(16)20(26)13(14)8-29-21(22)27)12(7-25)10-3-17-18(31-9-30-17)5-15(10)23-19/h3-5,25,28H,2,6-9H2,1H3/t22-/m0/s1 |
Clé InChI |
UYOXKDDEJDVQSN-QFIPXVFZSA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CO)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


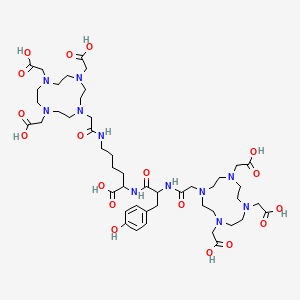

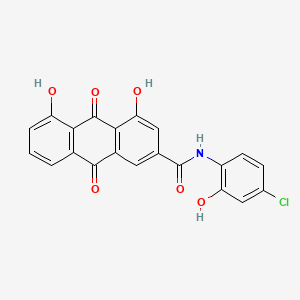
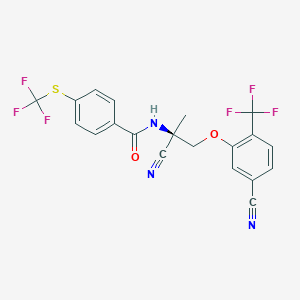
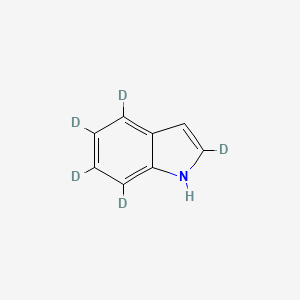
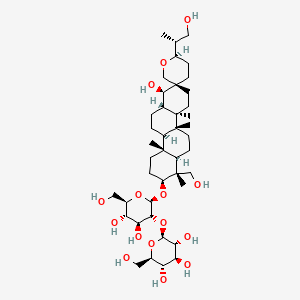
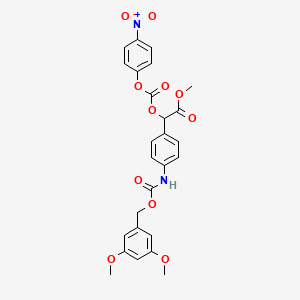

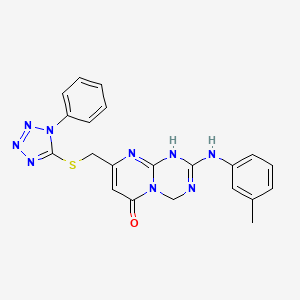
![methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12374938.png)

![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)

